2-Piperidin-2-yl-1,3-benzothiazole
Overview
Description
2-Piperidin-2-yl-1,3-benzothiazole is a heterocyclic compound that contains both a piperidine ring and a benzothiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .
Mechanism of Action
Target of Action
The primary target of 2-Piperidin-2-yl-1,3-benzothiazole is the Cyclooxygenase (COX) enzymes , specifically COX-1 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
This compound interacts with its targets by inhibiting the activity of COX-1 . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway by inhibiting COX-1, which leads to a decrease in the production of prostaglandins . The downstream effects include a reduction in inflammation and associated symptoms .
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in the production of prostaglandins due to the inhibition of COX-1 . This leads to a decrease in inflammation and associated symptoms .
Biochemical Analysis
Biochemical Properties
2-Piperidin-2-yl-1,3-benzothiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . This inhibition is achieved through binding interactions with the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins. Additionally, this compound has been found to interact with other proteins involved in cellular signaling pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that this compound can alter the expression of genes involved in the inflammatory response, leading to reduced production of pro-inflammatory cytokines . Furthermore, this compound has been shown to affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound binds to the active site of COX enzymes, inhibiting their activity and reducing the production of inflammatory mediators . Additionally, it has been shown to interact with transcription factors, thereby modulating gene expression and influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical properties of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for therapeutic applications . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to inhibit key metabolic enzymes, such as COX, thereby altering the metabolic flux and affecting metabolite levels within cells . Additionally, this compound can influence the activity of other enzymes involved in cellular metabolism, further highlighting its role in metabolic regulation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Additionally, this compound can bind to intracellular proteins, influencing its localization and distribution within cells .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific organelles and compartments within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidin-2-yl-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with piperidine under specific conditions. One common method includes the use of 1-(2-chloroethyl)piperidine hydrochloride as a reagent, which reacts with 2-aminobenzothiazole to form the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the formation of the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 2-Piperidin-2-yl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups on the benzothiazole or piperidine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or piperidine rings .
Scientific Research Applications
2-Piperidin-2-yl-1,3-benzothiazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Comparison with Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of 2-Piperidin-2-yl-1,3-benzothiazole.
2-(4-Morpholinyl)benzothiazole: Another benzothiazole derivative with similar biological activities.
2-(4-Piperidinyl)benzothiazole: A closely related compound with a piperidine ring attached to the benzothiazole core.
Uniqueness: this compound is unique due to its specific combination of the piperidine and benzothiazole rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-piperidin-2-yl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-2-7-11-9(5-1)14-12(15-11)10-6-3-4-8-13-10/h1-2,5,7,10,13H,3-4,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJHTXUNRZNJKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391490 | |
Record name | 2-piperidin-2-yl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51785-22-9 | |
Record name | 2-piperidin-2-yl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(piperidin-2-yl)-1,3-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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